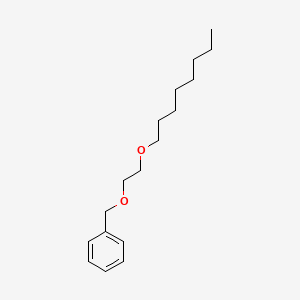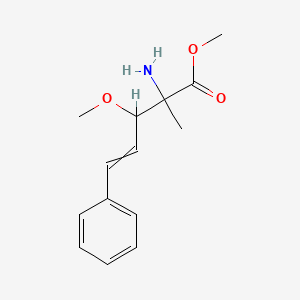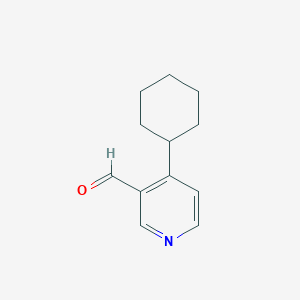![molecular formula C24H40ClNO4S B14356394 2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride CAS No. 90661-79-3](/img/structure/B14356394.png)
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is a chemical compound known for its unique structure and reactivity It is composed of a phenoxy group substituted with a butane-1-sulfonylamino group and a tetradecanoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride typically involves multiple steps. One common route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is prepared by reacting phenol with an appropriate halogenated compound under basic conditions.
Introduction of the Butane-1-sulfonylamino Group: The phenoxy intermediate is then reacted with butane-1-sulfonyl chloride in the presence of a base to introduce the butane-1-sulfonylamino group.
Attachment of the Tetradecanoyl Chloride Moiety: Finally, the resulting compound is reacted with tetradecanoyl chloride under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction Reactions: The sulfonylamino group can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide, while hydrolysis can produce the corresponding acid and amine.
Wissenschaftliche Forschungsanwendungen
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as surfactants and polymers.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicinal Chemistry: The compound is investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Wirkmechanismus
The mechanism of action of 2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride involves its reactivity with nucleophiles and electrophiles. The chloride group can be displaced by nucleophiles, leading to the formation of new covalent bonds. The sulfonylamino group can interact with biological molecules, potentially inhibiting enzyme activity or modifying protein structures. The phenoxy group provides stability and enhances the compound’s solubility in organic solvents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}acetyl chloride: Similar structure but with an acetyl group instead of a tetradecanoyl group.
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}benzoyl chloride: Contains a benzoyl group instead of a tetradecanoyl group.
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}hexanoyl chloride: Features a hexanoyl group in place of the tetradecanoyl group.
Uniqueness
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is unique due to its long tetradecanoyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications in material science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
90661-79-3 |
|---|---|
Molekularformel |
C24H40ClNO4S |
Molekulargewicht |
474.1 g/mol |
IUPAC-Name |
2-[3-(butylsulfonylamino)phenoxy]tetradecanoyl chloride |
InChI |
InChI=1S/C24H40ClNO4S/c1-3-5-7-8-9-10-11-12-13-14-18-23(24(25)27)30-22-17-15-16-21(20-22)26-31(28,29)19-6-4-2/h15-17,20,23,26H,3-14,18-19H2,1-2H3 |
InChI-Schlüssel |
VBIZOUSCWKUPED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=CC(=C1)NS(=O)(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


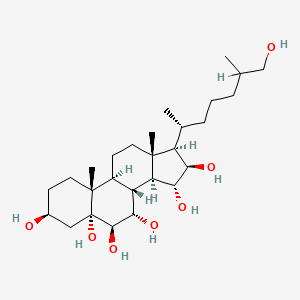

![4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14356317.png)
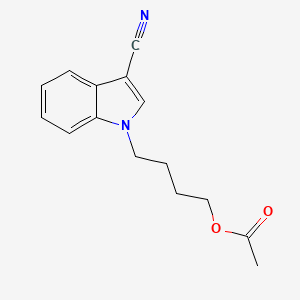
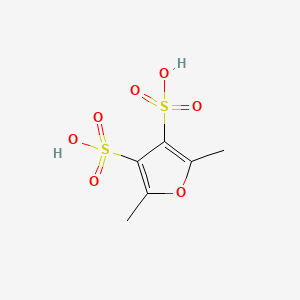
![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)
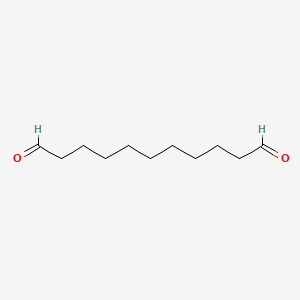
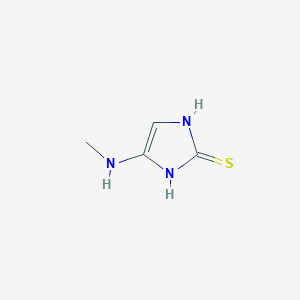
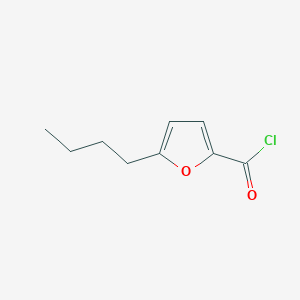
![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)
